2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

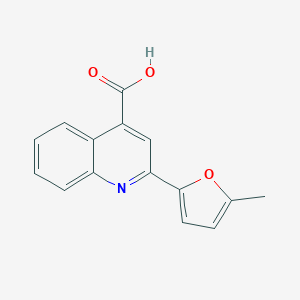

2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJBJZDHYLETNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204847-08-5 |

Source

|

| Record name | 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 204847-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Promise of the 2-(5-Methylfuran-2-yl) Moiety

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, quinoline-4-carboxylic acids represent a particularly significant subclass, with the carboxylic acid group often playing a crucial role in the molecule's interaction with biological targets.[3]

This technical guide focuses on a specific derivative, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 204847-08-5). This molecule uniquely combines the established quinoline-4-carboxylic acid scaffold with a 5-methylfuran substituent at the 2-position. The incorporation of the furan ring, another important pharmacophore, is anticipated to modulate the biological and physicochemical properties of the parent quinoline structure, potentially leading to novel therapeutic applications. This guide will provide a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing on data from closely related analogs to build a complete technical profile.

Physicochemical Properties

Precise experimental data for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is not extensively available in the public domain. However, based on the known properties of its close analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, and general chemical principles, we can infer a profile of its key physicochemical characteristics.[4]

| Property | Value | Source/Basis |

| CAS Number | 204847-08-5 | Public Record |

| Molecular Formula | C₁₅H₁₁NO₃ | Calculated |

| Molecular Weight | 253.25 g/mol | Calculated |

| Appearance | Expected to be a solid powder | Analogy to similar compounds |

| Melting Point | Not reported; 2-(4-Methylphenyl)quinoline-4-carboxylic acid has a melting point of 214–216 °C | [5] |

| Solubility | Likely soluble in organic solvents like DMSO and DMF; limited solubility in water is expected. The solubility of furan-based carboxylic acids is known to increase with temperature and in the presence of co-solvents like 1,4-dioxane. | [6][7] |

| XLogP3-AA | 2.5 (for 2-(furan-2-yl)quinoline-4-carboxylic acid) | [4] |

Synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: The Pfitzinger Reaction

The most probable and widely employed synthetic route for 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[3][8][9] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8] For the synthesis of the title compound, the likely starting materials are isatin and 1-(5-methylfuran-2-yl)ethan-1-one.

Conceptual Synthesis Workflow

Caption: A conceptual workflow of the Pfitzinger reaction for the synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar quinoline-4-carboxylic acid derivatives.[9][10]

Materials:

-

Isatin

-

1-(5-Methylfuran-2-yl)ethan-1-one

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve isatin in an aqueous solution of potassium hydroxide with stirring.

-

To this solution, add 1-(5-methylfuran-2-yl)ethan-1-one and ethanol.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 using hydrochloric acid or acetic acid.

-

A precipitate of the desired product, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid, should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Anticipated)

The structural confirmation of the synthesized compound would be achieved through standard spectroscopic techniques. Based on the data for the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid, the following spectral characteristics are anticipated.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and furan ring protons, as well as a singlet for the methyl group on the furan ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.

-

FT-IR: The infrared spectrum will likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1730 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected.[13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the quinoline and furan rings.[14][15]

Potential Biological Activities and Therapeutic Applications

The quinoline-4-carboxylic acid scaffold is associated with a wide range of biological activities, suggesting that 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid could be a promising candidate for further investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Quinolines and their derivatives are well-established as potent antimicrobial agents.[16][17][18] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. A study on the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid demonstrated promising anti-tuberculosis activity against Mycobacterium tuberculosis, with a good minimum inhibitory concentration (MIC) comparable to standard antitubercular agents.[11] This suggests that 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid may also possess significant antibacterial properties, potentially against a broad spectrum of bacteria.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties.[19] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in tumor progression, induction of apoptosis, and cell cycle arrest.[19] For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been shown to act as potent SIRT3 inhibitors, leading to antiproliferative effects in leukemic cell lines.[19] The presence of the furan moiety in the title compound could further enhance its potential as an anticancer agent, as furan derivatives themselves have been explored for their cytotoxic activities.

Anti-inflammatory Activity

Quinoline-based compounds have also been shown to possess significant anti-inflammatory properties.[2][20] The anti-inflammatory effects of some quinoline derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[21] The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines. Given the established anti-inflammatory potential of the quinoline scaffold, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid warrants investigation for its ability to modulate inflammatory responses.

Illustrative Signaling Pathway: Potential NF-κB Inhibition

Caption: A proposed mechanism of NF-κB inhibition by quinoline derivatives, a potential pathway for the anti-inflammatory activity of the title compound.

Conclusion and Future Directions

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a fascinating molecule that holds considerable promise for further investigation in the field of drug discovery. Its hybrid structure, combining the versatile quinoline-4-carboxylic acid scaffold with a methyl-substituted furan ring, suggests a high potential for diverse biological activities. While specific experimental data for this compound is limited, the information available for its close analogs provides a strong foundation for future research.

Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and comprehensive spectroscopic characterization are essential to provide a pure, well-characterized compound for biological evaluation.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of bacterial and fungal strains, as well as various cancer cell lines, to fully elucidate its therapeutic potential.

-

Mechanistic Studies: Should significant biological activity be observed, further studies to determine the precise mechanism of action will be crucial for its development as a potential therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogs would provide valuable insights into the structural features required for optimal activity.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid. The convergence of two well-established pharmacophores in its structure makes it a compelling candidate for the development of novel therapeutics.

References

-

Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks.

-

Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI.

-

QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.

-

2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640. PubChem.

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

-

Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks.

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

-

Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health.

-

Pfitzinger Quinoline Synthesis. Cambridge University Press.

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed.

-

Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. ResearchGate.

-

Chemistry of Pfitzinger Synthesis. Scribd.

-

The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.

-

A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Indian Academy of Sciences.

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

-

FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate.

-

Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate.

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.

-

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate.

-

2-Methyl-Quinoline-4-carboxylic acid. Chem-Impex.

-

Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. ePrints Soton - University of Southampton.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. jchr.org [jchr.org]

- 12. jchr.org [jchr.org]

- 13. researchgate.net [researchgate.net]

- 14. chempap.org [chempap.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 20. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Introduction: Unveiling a Promising Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, quinoline-4-carboxylic acids represent a privileged structural motif, renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of various substituents onto this core scaffold allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific, yet underexplored derivative, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid . The introduction of a 5-methylfuran moiety at the 2-position of the quinoline ring is anticipated to modulate the molecule's lipophilicity, electronic distribution, and steric bulk, thereby influencing its biological interactions and material properties.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the predicted and known physicochemical characteristics of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, a robust protocol for its synthesis, and a workflow for its thorough characterization. The insights herein are grounded in established chemical principles and data from closely related analogues, offering a solid foundation for future research and development endeavors.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. The molecular identity of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is established by its chemical formula and systematic nomenclature.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| Canonical SMILES | CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

| InChI Key | GRJBJZDHYLETNS-UHFFFAOYSA-N |

The structure, depicted below, consists of a quinoline-4-carboxylic acid core, with a 5-methylfuran ring attached at the C2 position. This arrangement confers a rigid, planar aromatic system with appended functional groups that dictate its chemical behavior.

Caption: Proposed synthesis of the title compound via the Pfitzinger reaction.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.

Materials:

-

Isatin

-

2-Acetyl-5-methylfuran

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (40.0 mmol) in a mixture of ethanol (2 mL) and water (18 mL).

-

Addition of Reactants: To the basic solution, add isatin (8.0 mmol) and 2-acetyl-5-methylfuran (8.0 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solution will likely be a dark orange or brown color.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH reaches approximately 4-5. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the solid product several times with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Structural Elucidation and Physicochemical Properties

A thorough characterization is essential to confirm the identity and purity of the synthesized compound and to understand its behavior in various systems. The following sections detail the expected and known physicochemical properties.

Spectroscopic Characterization

While experimental spectra for the title compound are not published, we can predict the key features based on its structure and data from analogous compounds like 2-(furan-2-yl)quinoline-4-carboxylic acid. [1] Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Quinoline Protons: A series of doublets and triplets in the aromatic region (δ 7.5-8.8 ppm).- Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm).- Methyl Protons: A sharp singlet around δ 2.4 ppm.- Carboxylic Acid Proton: A broad singlet at δ > 12 ppm. |

| ¹³C NMR | - Quinoline Carbons: Signals in the range of δ 118-150 ppm.- Furan Carbons: Signals in the range of δ 110-155 ppm.- Carboxyl Carbon: A signal around δ 168 ppm.- Methyl Carbon: A signal around δ 14 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.- C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1730.- C=N and C=C Stretches (Aromatic): Multiple bands in the 1500-1620 region.- C-O Stretch (Furan): Absorption around 1020-1250. |

| Mass Spectrometry | - [M+H]⁺: Predicted m/z of 254.08118.<[2]br>- [M-H]⁻: Predicted m/z of 252.06662. [2] |

Physicochemical Properties

These properties are crucial for understanding the compound's behavior in solution and its potential for formulation and delivery.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Significance |

| Melting Point | Expected to be a high-melting solid (>200 °C) | The planar, aromatic structure allows for efficient crystal packing, leading to a high lattice energy. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group provides some polarity, but the large aromatic system dominates, leading to poor aqueous solubility. The methyl group slightly increases lipophilicity compared to the furan analog. |

| pKa | Estimated to be in the range of 4.0 - 5.0 | The electron-withdrawing nature of the quinoline and furan rings will acidify the carboxylic acid proton. This is crucial for understanding its ionization state at physiological pH. |

| Appearance | Likely a pale yellow to off-white crystalline solid | Based on the appearance of similar quinoline-4-carboxylic acids. [3] |

| XLogP | 2.9 [2] | Indicates a moderate level of lipophilicity, which is an important parameter for predicting membrane permeability and oral bioavailability. |

Experimental Workflow for Characterization

The following workflow outlines a systematic approach to fully characterize the synthesized 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Potential Applications and Future Directions

The structural features of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid suggest several avenues for investigation:

-

Antimicrobial Drug Discovery: Given the known antibacterial and antifungal activities of quinoline-4-carboxylic acids, this compound should be screened against a panel of pathogenic microbes. [3]The furan ring is a known pharmacophore in various bioactive molecules.

-

Antitubercular Agents: The closely related 2-(furan-2-yl)quinoline-4-carboxylic acid has shown promising in vitro activity against Mycobacterium tuberculosis. [1]It is highly probable that the methylated analogue will also exhibit antitubercular properties.

-

Materials Science: The rigid, planar structure and potential for hydrogen bonding make this molecule a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Further research should focus on the experimental validation of the predicted properties outlined in this guide. Obtaining a crystal structure would provide invaluable information on the solid-state packing and intermolecular interactions. Additionally, a systematic investigation of its biological activities will be crucial in determining its potential as a therapeutic agent.

References

- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis.

- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis.

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

-

What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]

-

The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Pfitzinger Quinoline Synthesis. Available at: [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]

-

1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. Available at: [Link]

-

Reaction kinetics of 5‐methylfurfural with aniline under normal... - ResearchGate. Available at: [Link]

-

Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC - NIH. Available at: [Link]

-

IR spectrum of 2‐acetyl‐5‐methylfuransemicarbazone ligand - ResearchGate. Available at: [Link]

-

2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid - PubChem. Available at: [Link]

Sources

The Therapeutic Potential of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in the landscape of drug discovery. Its inherent structural features allow for a diverse range of intermolecular interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolone antibiotics, quinoline derivatives have consistently proven their value in addressing unmet medical needs. This technical guide delves into a specific, promising subclass: 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and its derivatives. We will explore their synthesis, biological activities, and underlying mechanisms of action, providing researchers and drug development professionals with a comprehensive resource to guide future investigations in this exciting area.

Synthesis of the 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid backbone is most commonly achieved through the Pfitzinger reaction, a robust and versatile method that involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[3] This reaction proceeds through a series of steps, including the opening of the isatin ring, condensation to form a Schiff base, and subsequent cyclization and dehydration to yield the final quinoline product.

A specific derivative, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, has been synthesized with a reported yield of 66%.[4] The general mechanism for the Pfitzinger synthesis of this class of compounds is illustrated below.

Sources

Quinoline-4-Carboxylic Acids: A Versatile Scaffold for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This structural motif is at the core of numerous compounds exhibiting potent and selective activities, underscoring its significance in the development of novel therapeutic agents for a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline-4-carboxylic acid derivatives, delving into their mechanisms of action, associated signaling pathways, and the experimental methodologies required for their evaluation.

Sirtuin 3 (SIRT3): A Mitochondrial Gatekeeper in Cancer Metabolism

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in maintaining mitochondrial homeostasis and regulating cellular metabolism. In many cancers, the role of SIRT3 is complex and context-dependent, acting as both a tumor suppressor and a promoter. The inhibition of SIRT3 has emerged as a promising therapeutic strategy in certain cancer types, particularly those reliant on mitochondrial metabolism.

Mechanism of Action and Signaling Pathway

Quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3. These compounds typically act as competitive inhibitors, occupying the active site of the enzyme and preventing the binding of its acetylated substrates. The inhibition of SIRT3 leads to the hyperacetylation of its downstream targets, which include key enzymes involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and fatty acid oxidation. This disruption of mitochondrial metabolism can induce a metabolic crisis in cancer cells, leading to cell cycle arrest and differentiation.[1]

One notable downstream effect of SIRT3 inhibition is the induction of G0/G1 phase cell cycle arrest.[1] By disrupting the metabolic output of mitochondria, these inhibitors can trigger cellular stress responses that halt cell cycle progression. Furthermore, in certain leukemic cell lines, SIRT3 inhibition has been shown to promote cell differentiation, offering a therapeutic avenue beyond conventional cytotoxicity.[1]

Caption: Inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives.

Quantitative Data: In Vitro Inhibition of SIRT3

| Compound Class | Derivative Example | Target | IC50 (µM) | Selectivity | Reference |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | P6 | SIRT3 | 7.2 | Selective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM) | [1][2] |

Experimental Protocol: SIRT3 Direct Fluorescent Screening Assay

This protocol outlines a fluorometric method for assessing the inhibitory activity of quinoline-4-carboxylic acid compounds against recombinant human SIRT3.

Principle: The assay measures the deacetylation of a peptide substrate by SIRT3. Deacetylation sensitizes the substrate to a developer enzyme that releases a fluorescent product. The fluorescence intensity is inversely proportional to the SIRT3 activity.

Materials:

-

Recombinant Human SIRT3

-

SIRT3 Assay Buffer

-

NAD+

-

SIRT3 Peptide Substrate (acetylated)

-

Developer Reagent

-

Test Compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 465 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in SIRT3 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

25 µL of SIRT3 Assay Buffer

-

5 µL of test compound dilution (or DMSO for control wells)

-

10 µL of Recombinant Human SIRT3 (diluted in assay buffer)

-

-

Initiation of Reaction: Add 10 µL of a pre-mixed solution of NAD+ and SIRT3 Peptide Substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Add 50 µL of Developer Reagent to each well.

-

Second Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the SIRT3 direct fluorescent screening assay.

Signal Transducer and Activator of Transcription 3 (STAT3): A Nexus in Cancer Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action and Signaling Pathway

Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of STAT3 signaling.[3] One of the primary mechanisms of STAT3 activation is through phosphorylation by Janus kinases (JAKs). Upon phosphorylation, STAT3 monomers dimerize via their SH2 domains, translocate to the nucleus, and bind to specific DNA response elements to initiate gene transcription. Certain quinoline-4-carboxylic acid-based compounds have been shown to act as STAT3 dimerization inhibitors.[4] By binding to the SH2 domain of STAT3, these molecules prevent the formation of active dimers, thereby blocking downstream gene expression.

Caption: Inhibition of STAT3 signaling by quinoline-4-carboxylic acid derivatives.

Quantitative Data: In Vitro Inhibition of STAT3

| Compound Class | Derivative Example | Target | Ki (µM) | Assay | Reference |

| 2-phenylquinoline-4-carboxylic acid | 5a | STAT3 | 17.53 | Virtual Screening and Bioassay | [5] |

Experimental Protocol: STAT3 Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes an EMSA to assess the ability of quinoline-4-carboxylic acid compounds to inhibit the DNA-binding activity of STAT3.

Principle: This assay detects the binding of STAT3 to a labeled DNA probe. The protein-DNA complex migrates slower than the free probe during electrophoresis, resulting in a "shifted" band. A decrease in the shifted band in the presence of a test compound indicates inhibition of DNA binding.

Materials:

-

Nuclear extract from cancer cells with activated STAT3

-

Double-stranded DNA probe containing the STAT3 consensus binding site, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

-

Poly(dI-dC) (non-specific competitor DNA)

-

EMSA binding buffer

-

Test Compounds (dissolved in DMSO)

-

Native polyacrylamide gel

-

TBE buffer

-

Detection system for the labeled probe (e.g., chemiluminescence or fluorescence imaging)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

EMSA binding buffer

-

Poly(dI-dC)

-

Labeled DNA probe

-

Test compound at various concentrations (or DMSO for control)

-

Nuclear extract

-

-

Binding Reaction: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for STAT3-DNA binding.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.

-

Transfer: Transfer the DNA from the gel to a nylon membrane.

-

Detection: Detect the labeled DNA probe using the appropriate detection system.

-

Analysis: Visualize and quantify the intensity of the shifted STAT3-DNA complex band. A reduction in band intensity in the presence of the test compound indicates inhibition.

Dihydroorotate Dehydrogenase (DHODH): A Rate-Limiting Enzyme in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH a prime target for anticancer and immunosuppressive therapies.

Mechanism of Action and Signaling Pathway

Quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of human DHODH.[6][7] These compounds typically bind to the ubiquinone-binding site of the enzyme, preventing the oxidation of dihydroorotate to orotate. The inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The therapeutic effect of DHODH inhibition is particularly pronounced in cells that are heavily reliant on de novo pyrimidine synthesis.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

Quantitative Data: In Vitro Inhibition of DHODH

| Compound Class | Derivative Example | Target | IC50 (nM) | Reference |

| Quinoline-based analogue | 41 | DHODH | 9.71 ± 1.4 | [8] |

| Quinoline-based analogue | 43 | DHODH | 26.2 ± 1.8 | [8] |

| 1,7-naphthyridine analogue | 46 | DHODH | 28.3 ± 3.3 | [8] |

Experimental Protocol: In Vitro DHODH Inhibition Assay (DCIP-based)

This protocol outlines a colorimetric assay to measure the inhibitory effect of quinoline-4-carboxylic acid compounds on DHODH activity.

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. The rate of decrease in absorbance at 600 nm is proportional to DHODH activity.

Materials:

-

Recombinant Human DHODH

-

Reaction Buffer (e.g., 50 mM Tris, pH 8.0)

-

L-dihydroorotic acid (substrate)

-

Coenzyme Q0 (cofactor)

-

DCIP (colorimetric indicator)

-

Test Compounds (dissolved in DMSO)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the reaction buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a DMSO control.

-

Enzyme Addition: Add recombinant human DHODH to each well and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q0, and DCIP.

-

Absorbance Measurement: Immediately measure the absorbance at 600 nm in a kinetic mode for a set period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[9][10]

Alkaline Phosphatases (APs): Modulators of Cellular Processes

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. Different isozymes of APs are found in various tissues, and their dysregulation is associated with several diseases, including bone disorders and certain cancers.

Mechanism of Action and Therapeutic Rationale

A diverse range of quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of various human alkaline phosphatase isozymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), placental (h-PLAP), and germ cell (h-GCAP) APs.[11][12][13] The inhibition of specific AP isozymes holds therapeutic promise. For instance, inhibiting h-TNAP can be beneficial in vascular calcification, while modulating h-IAP activity could have implications in inflammatory bowel disease. The mechanism of inhibition by quinoline-4-carboxylic acid derivatives is often competitive, where they vie with the substrate for the active site of the enzyme.

Quantitative Data: In Vitro Inhibition of Alkaline Phosphatases

| Compound Derivative | Target Isozyme | IC50 (nM) | Reference |

| 3j | h-TNAP | 22 ± 1 | [11] |

| 3e | h-IAP | 34 ± 10 | [11] |

| 3e | h-PLAP | 82 ± 10 | [11] |

| 3a | h-GCAP | 150 ± 70 | [11] |

Experimental Protocol: Human Alkaline Phosphatase Activity Assay (pNPP-based)

This protocol describes a colorimetric assay for measuring the activity of alkaline phosphatases and the inhibitory potential of test compounds.

Principle: The assay utilizes p-nitrophenyl phosphate (pNPP), a chromogenic substrate for APs. The hydrolysis of pNPP by AP produces p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

-

Purified human AP isozyme (e.g., h-TNAP)

-

Assay Buffer (e.g., Tris buffer, pH 9.5, containing MgCl2 and ZnCl2)

-

p-Nitrophenyl phosphate (pNPP) solution

-

Test Compounds (dissolved in a suitable solvent)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer and the test compound at desired concentrations.

-

Enzyme Addition: Add the purified AP enzyme to each well and incubate for a pre-determined time at 37°C.

-

Reaction Initiation: Start the reaction by adding the pNPP solution to each well.

-

Incubation: Incubate the plate at 37°C for a suitable time (e.g., 15-30 minutes).

-

Absorbance Reading: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14]

Kynurenine 3-Monooxygenase (KMO): A Target in the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan degradation. Kynurenine 3-monooxygenase (KMO) is a critical enzyme in this pathway that converts kynurenine to 3-hydroxykynurenine. The dysregulation of the kynurenine pathway is implicated in various neurological and inflammatory disorders.

Mechanism of Action and Therapeutic Potential

Inhibition of KMO is a therapeutic strategy aimed at shifting the kynurenine pathway towards the production of kynurenic acid, a neuroprotective antagonist of glutamate receptors, and away from the production of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid. Certain quinoline-4-carboxylic acid derivatives have shown inhibitory activity against KMO.[15][16]

Quantitative Data: In Vitro Inhibition of KMO

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| 1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid | 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid | KMO (rat liver) | 24 | [15] |

Experimental Protocol: KMO Enzymatic Activity Assay

This protocol describes a method for measuring KMO activity and its inhibition by test compounds.

Principle: The assay measures the consumption of the cofactor NADPH, which is required for the KMO-catalyzed hydroxylation of L-kynurenine. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

-

KMO enzyme preparation (e.g., from recombinant sources or tissue homogenates)

-

Assay Buffer

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test Compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

UV-Vis microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of L-kynurenine, NADPH, and test compounds in the assay buffer.

-

Assay Reaction: In a UV-transparent 96-well plate, mix the KMO enzyme preparation with the test inhibitor.

-

Reaction Initiation: Start the reaction by adding L-kynurenine and NADPH.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm in a kinetic mode.

-

Data Analysis: The rate of NADPH consumption is proportional to KMO activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[17]

Conclusion

The quinoline-4-carboxylic acid scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of diverse and therapeutically relevant biological targets. The examples provided in this guide—SIRT3, STAT3, DHODH, alkaline phosphatases, and KMO—illustrate the broad applicability of this chemical motif in addressing unmet medical needs in oncology, immunology, and neurology. The detailed experimental protocols provided herein offer a practical framework for researchers to investigate and advance quinoline-4-carboxylic acid-based compounds in their drug discovery programs. The continued exploration of this versatile scaffold is poised to yield the next generation of innovative medicines.

References

- Madak, J. T., Cuthbertson, C. R., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.

- BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well).

- BenchChem. (2025). Application Notes and Protocols for DHODH-IN-17 In Vitro Assay.

- Khan, I., Shah, S. J. A., et al. (2015). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing.

- Sigma-Aldrich. (n.d.).

- Amori, L., et al. (2022).

- Abcam. (2019). ab156067 SIRT3 Activity Assay Kit (Fluorometric).

- Madak, J. T., et al. (2018).

- Fujioka, Y., et al. (2011). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PMC - NIH.

- Hui, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH.

- BellBrook Labs. (n.d.). Enzolution SIRT3 Assay System.

- Hui, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.

- Sordillo, L. A., & Sordillo, P. P. (2023). Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research.

- Centers for Disease Control and Prevention. (n.d.). Alkaline Phosphatase (ALP)

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- Iqbal, J., et al. (2015). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: Synthesis, SAR analysis and molecular modelling studies.

- Wüst, M., et al. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.

- Merrick, B. A., et al. (n.d.). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. NIH.

- Hui, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

- Zhou, H., et al. (2019). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells.

- Zhang, X., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- RCSB PDB. (2013). 4IGH: High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog.

- Sordillo, L. A., & Sordillo, P. P. (2023). Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research.

- Khan, I., et al. (2015). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. Semantic Scholar.

- Madak, J. T., et al. (2018).

- Iqbal, J., et al. (2023). Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. PubMed Central.

- Singh, S., et al. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PubMed Central.

- Audrito, V., et al. (2022).

- Elsevier. (n.d.).

- Amori, L., et al. (2025).

- Promega. (2018). SIRT-Glo™ Assay System.

- Google Patents. (n.d.). US7994338B2 - Small molecule inhibitors of kynurenine-3-monooxygenase.

- Leelananda, S. P., & Lindert, S. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. OSU Chemistry.

- ACS Omega. (2020).

- Google Patents. (n.d.).

- Li, Y., et al. (n.d.).

- Cayman Chemical. (n.d.). SIRT3 Direct Fluorescent Screening Assay Kit.

Sources

- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 9. haematologica.org [haematologica.org]

- 10. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

In-Silico Prediction of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid Activity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico evaluation of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, a novel compound with significant therapeutic potential. We will navigate the multifaceted landscape of computational drug discovery, from initial target identification to the nuanced prediction of pharmacokinetic and pharmacodynamic properties. This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step methodology for assessing the biological activity of this promising molecule. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is not only technically sound but also validated by established practices in the field.

Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles[1]. Our focus, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, is a novel entity that builds upon this privileged structure. Notably, the closely related compound, 2-(furan-2-yl)quinoline-4-carboxylic acid, has demonstrated promising anti-tuberculosis activity[2][3]. Given the established anticancer potential of quinoline derivatives, which can modulate key signaling pathways and inhibit enzymes crucial for tumor progression, a thorough in-silico investigation into the anticancer activity of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is warranted[4][5][6].

This guide will delineate a comprehensive in-silico workflow to predict the therapeutic potential of this compound, with a particular focus on its anticancer activity. We will employ a multi-pronged approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The In-Silico Evaluation Workflow: A Multi-Step Approach

Our predictive workflow is designed to be a self-validating system, where each step builds upon the last to provide a holistic view of the compound's potential activity.

Caption: A comprehensive in-silico workflow for activity prediction.

Target Identification: Unveiling a Potential Anticancer Mechanism

The initial and most critical step is the identification of potential protein targets. Based on the known activities of quinoline-4-carboxylic acid derivatives, we hypothesize that our compound of interest may exert its anticancer effects through the inhibition of key kinases involved in cancer cell proliferation and survival[4]. Several quinoline-based compounds have been approved as kinase inhibitors in clinical oncology[4]. Furthermore, studies have identified specific targets for this class of compounds, including SIRT3 and human dihydroorotate dehydrogenase (DHODH), both of which are implicated in cancer[7][8]. For the purpose of this guide, we will focus on a well-established cancer target: Epidermal Growth Factor Receptor (EGFR) kinase , a target for which numerous quinazoline-based inhibitors (structurally related to quinolines) have been developed[9].

Protocol 3.1: Target Prediction using SwissTargetPrediction

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.

-

Web Server: Navigate to the SwissTargetPrediction web server.

-

Submission: Paste the SMILES string into the query box and select "Homo sapiens" as the target organism.

-

Analysis: The server will provide a list of predicted targets based on 2D and 3D similarity to known ligands. Look for kinases, particularly EGFR, in the list of high-probability targets.

Molecular Docking: Simulating the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding affinity and the specific molecular interactions that stabilize the complex.

Protocol 4.1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid into the ATP-binding site of EGFR kinase (PDB ID: 1M17).

-

Preparation of the Receptor (EGFR Kinase):

-

Download the crystal structure of EGFR kinase (PDB ID: 1M17) from the Protein Data Bank.

-

Using AutoDock Tools, remove water molecules and the co-crystallized ligand.

-

Add polar hydrogens and assign Gasteiger charges to the protein.

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Draw the 2D structure of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid using a chemical drawing software like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D structure and perform energy minimization.

-

Save the ligand in a suitable format (e.g., MOL2 or PDB).

-

Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Identify the ATP-binding site of EGFR. This can be done by observing the position of the co-crystallized ligand in the original PDB file.

-

In AutoDock Tools, define a grid box that encompasses the entire binding site. A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.

-

-

Running AutoDock Vina:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line.

-

-

Analysis of Results:

-

AutoDock Vina will generate multiple binding poses with corresponding binding affinities (in kcal/mol).

-

The pose with the lowest binding affinity is considered the most favorable.

-

Visualize the top-ranked docking pose using a molecular visualization tool like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity[10]. By building a QSAR model, we can predict the activity of our novel compound based on the activities of structurally similar molecules.

Protocol 5.1: Building a 2D-QSAR Model

This protocol requires a dataset of quinoline-4-carboxylic acid derivatives with known anticancer activity (e.g., IC50 values) against a specific cancer cell line.

-

Data Collection:

-

Compile a dataset of at least 20-30 structurally diverse quinoline-4-carboxylic acid derivatives with their corresponding biological activities (pIC50 = -log(IC50)).

-

Divide the dataset into a training set (around 80%) and a test set (around 20%).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or Mordred.

-

-

Model Building:

-

Using a statistical software package (e.g., R, Python with scikit-learn), build a multiple linear regression (MLR) or partial least squares (PLS) model using the training set data, with the calculated descriptors as independent variables and pIC50 as the dependent variable.

-

-

Model Validation:

-

Internal Validation: Perform leave-one-out cross-validation (Q²) on the training set. A Q² value greater than 0.5 is generally considered acceptable[9].

-

External Validation: Use the trained model to predict the pIC50 values for the compounds in the test set. Calculate the predictive R² (R²_pred). An R²_pred value greater than 0.6 is desirable[9].

-

-

Prediction for the Target Compound:

-

Calculate the same set of molecular descriptors for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.

-

Use the validated QSAR model to predict its pIC50 value.

-

| QSAR Model Validation Parameters | Acceptable Value |

| R² (Coefficient of Determination) | > 0.6 |

| Q² (Cross-validated R²) | > 0.5 |

| R²_pred (External Validation R²) | > 0.6 |

Molecular Dynamics (MD) Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into the stability of the interaction.

Protocol 6.1: Protein-Ligand MD Simulation using GROMACS

This protocol outlines the simulation of the top-ranked docking pose of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid with EGFR kinase.

-

System Preparation:

-

Use the top-ranked docked complex from AutoDock Vina as the starting structure.

-

Generate the ligand topology and parameters using a server like CGenFF or the antechamber module of AmberTools.

-

Choose a suitable force field for the protein (e.g., CHARMM36m).

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to remove any steric clashes.

-

-

Equilibration:

-

Perform a two-step equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the system to reach the desired temperature and pressure.

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand interactions.

-

-

Analysis of Trajectories:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone to assess their stability over the simulation time. A stable RMSD indicates that the ligand remains bound in the active site.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Interaction Energy: Calculate the interaction energy between the protein and the ligand to quantify the strength of the binding.

-

Caption: A streamlined workflow for molecular dynamics simulations.

ADMET Prediction: Evaluating Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. Several web-based tools can predict these properties with reasonable accuracy.

Protocol 7.1: ADMET Profiling using Web Servers

-

Input: Obtain the SMILES string for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.

-

Web Servers: Utilize user-friendly web servers such as SwissADME and ADMETlab 2.0 .

-

Submission: Input the SMILES string into the servers.

-

Analysis: The servers will provide predictions for a wide range of properties. Key parameters to evaluate are summarized in the table below.

| ADMET Property | Predicted Parameter | Favorable Range |

| Absorption | Lipinski's Rule of Five | No more than one violation |

| Gastrointestinal Absorption | High | |

| BBB Permeability | No (for non-CNS targets) | |

| Distribution | Volume of Distribution (VDss) | 0.04 - 20 L/kg |

| Plasma Protein Binding | < 90% | |

| Metabolism | Cytochrome P450 Inhibition | Non-inhibitor of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) |

| Excretion | Total Clearance | Varies depending on the intended dosing regimen |

| Toxicity | AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Non-inhibitor | |

| Hepatotoxicity | Low risk |

Data Synthesis and Conclusion

The final step involves integrating the data from all in-silico analyses to form a comprehensive prediction of the biological activity of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. A favorable profile would include:

-

Strong binding affinity to a relevant anticancer target (e.g., EGFR kinase) as predicted by molecular docking.

-

High predicted anticancer activity from a validated QSAR model.

-

Stable binding within the active site of the target protein, as demonstrated by MD simulations.

-

Drug-like ADMET properties , suggesting good bioavailability and a low risk of toxicity.

Based on this integrated analysis, a decision can be made on whether to proceed with the synthesis and in-vitro testing of the compound. This in-silico approach significantly de-risks the early stages of drug discovery by prioritizing compounds with the highest probability of success.

References

-

Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

-

MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

-

Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. JCHR. [Link]

-

PubMed. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Library of Medicine. [Link]

-

PubMed Central. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Library of Medicine. [Link]

-

National Institutes of Health. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. American Chemical Society. [Link]

-

MD Tutorials. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

-

Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley. [Link]

-

National Institutes of Health. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. NIH. [Link]

-

YouTube. (2024). ADMET Predictor Tutorial 15: Rest API Part 1. Simulations Plus. [Link]

-

YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Bioinformatics Insights. [Link]

-

PubMed Central. (2021). A Guide to In Silico Drug Design. National Library of Medicine. [Link]

-

PubMed Central. (2022). ADMETboost: A Web Server for Accurate ADMET Prediction. National Library of Medicine. [Link]

-

YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Sanket Bapat. [Link]

-

ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

MDPI. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. MDPI. [Link]

-

Bentham Science. (2022). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. Bentham Science. [Link]

-

PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Library of Medicine. [Link]

-

IJMPHS. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS. [Link]

-

ResearchGate. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. ResearchGate. [Link]

-

ResearchGate. (2022). ADMETboost: a web server for accurate ADMET prediction. ResearchGate. [Link]

-

The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub. [Link]

-

YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Pritam Kumar Panda. [Link]

-

MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

-

Eagon Research Group. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

-

YouTube. (2024). ADMET Predictor® 12 Webinar. Simulations Plus. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

-

YMER. (2024). In Silico Methods: A Comprehensive Guide for Beginners. YMER. [Link]

-

Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. JCHR. [Link]

-

Semantic Scholar. (2017). vNN Web Server for ADMET Predictions. Semantic Scholar. [Link]

-

PubMed Central. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. University of Palermo. [Link]

-

GROMACS. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. GROMACS. [Link]

-

MDPI. (2017). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics | MDPI [mdpi.com]

- 10. neovarsity.org [neovarsity.org]

The Chemistry and Therapeutic Potential of 2-Furyl-Quinoline-4-Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the development of novel compounds with enhanced biological and electrochemical properties.[2] This guide focuses on a specific and promising derivative, 2-furyl-quinoline-4-carboxylic acid, exploring its synthesis, chemical characteristics, and burgeoning therapeutic potential. The incorporation of a furan moiety at the 2-position and a carboxylic acid group at the 4-position bestows unique electronic and steric properties, making it a subject of significant research interest.

Chemical Synthesis: The Pfitzinger Reaction

The primary and most efficient method for synthesizing 2-furyl-quinoline-4-carboxylic acid is the Pfitzinger reaction. This condensation reaction involves the use of isatin and a carbonyl compound containing an α-methylene group, in this case, 2-acetylfuran, under basic conditions.[2]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:

-

Base-Catalyzed Hydrolysis of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate.

-

Imine Formation: The keto-acid intermediate then reacts with the carbonyl group of 2-acetylfuran to form an imine.

-

Tautomerization: The imine undergoes tautomerization to the more stable enamine.

-

Intramolecular Cyclization and Dehydration: The enamine intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final 2-furyl-quinoline-4-carboxylic acid product.

Caption: The Pfitzinger reaction mechanism for the synthesis of 2-furyl-quinoline-4-carboxylic acid.

Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis

This protocol describes a microwave-assisted variation of the Pfitzinger reaction, which often leads to higher yields and shorter reaction times.

-

Reactant Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

-

Addition of Carbonyl Compound: To this solution, add 2-acetylfuran (10.0 mmol).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.

-

Work-up: After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

-

Isolation and Purification: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.

Physicochemical and Spectroscopic Characterization